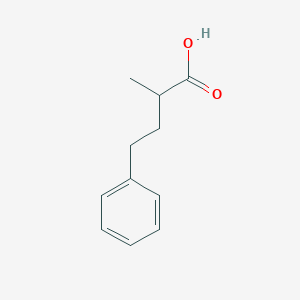

2-Methyl-4-phenylbutanoic acid

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 402998. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

2-methyl-4-phenylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O2/c1-9(11(12)13)7-8-10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCKZHEXBLOOGOC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC1=CC=CC=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501306426 | |

| Record name | 2-Methyl-4-phenylbutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501306426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1949-41-3 | |

| Record name | 2-Methyl-4-phenylbutanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1949-41-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butyric acid, 2-methyl-4-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001949413 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1949-41-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=402998 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Methyl-4-phenylbutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501306426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Butyric acid, 2-methyl-4-phenyl- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2-Methyl-4-phenylbutanoic Acid

This technical guide provides a comprehensive overview of the chemical and physical properties of 2-Methyl-4-phenylbutanoic acid, tailored for researchers, scientists, and professionals in drug development. This document collates available data on its chemical identity, physicochemical properties, and proposes potential biological activities based on structurally related compounds. It also includes detailed, adaptable experimental protocols for its synthesis and analysis, alongside a visualization of a plausible mechanism of action.

Chemical Identity and Physical Properties

This compound is a carboxylic acid with a phenyl substituent. Its chemical structure and key identifying information are detailed below.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | This compound[1] |

| CAS Number | 1949-41-3[2] |

| Molecular Formula | C₁₁H₁₄O₂[2] |

| Molecular Weight | 178.23 g/mol [2] |

| Canonical SMILES | CC(CCC1=CC=CC=C1)C(=O)O |

| InChI Key | OCKZHEXBLOOGOC-UHFFFAOYSA-N[1][2] |

The physical properties of this compound are summarized in the following table. It is typically a white to off-white solid or semi-solid at room temperature and exhibits limited solubility in water, a characteristic attributed to its hydrophobic phenyl group.[3]

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

| Physical Form | White to off-white solid or semi-solid | [2][3] |

| Melting Point | 67-68 °C | |

| Boiling Point | 180 °C at 19 Torr | |

| Solubility | Limited in water, soluble in organic solvents | |

| Predicted pKa | 4.57 ± 0.23 | Note: This is a predicted value for the similar compound 2-methyl-4-oxo-4-phenyl-butanoic acid and serves as an estimate.[3] |

Spectral Data

While specific spectra for this compound are not widely available in public databases, typical spectral characteristics can be inferred from its structure.

Table 3: Predicted Spectral Data for this compound

| Spectrum | Predicted Peaks and Features |

| ¹H NMR | Signals corresponding to the aromatic protons of the phenyl group, the aliphatic protons of the butyl chain, the methyl group protons, and the acidic proton of the carboxylic acid. |

| ¹³C NMR | Resonances for the carbon atoms of the phenyl ring, the aliphatic carbons, the methyl carbon, and the carbonyl carbon of the carboxylic acid. |

| IR Spectroscopy | A broad O-H stretch from the carboxylic acid, C-H stretches from the aromatic and aliphatic portions, a strong C=O stretch from the carbonyl group, and C=C stretches from the aromatic ring. |

Experimental Protocols

Proposed Synthesis of this compound

A plausible synthetic route to this compound is the oxidation of the corresponding aldehyde, which can be synthesized from commercially available starting materials. The following is a proposed two-step synthesis.

Step 1: Synthesis of 2-Methyl-4-phenylbutanal from Benzylacetone

This step involves a Wittig or Horner-Wadsworth-Emmons reaction to introduce the methyl group, followed by reduction. A more straightforward approach, however, would be a reductive amination followed by hydrolysis, though the direct conversion of a ketone to a carboxylic acid with an additional carbon is also possible via various multi-step sequences. For the purpose of this guide, a hypothetical direct conversion is outlined.

Step 2: Oxidation of 2-Methyl-4-phenylbutanal to this compound

This step utilizes a standard oxidation of an aldehyde to a carboxylic acid.

-

Materials:

-

2-Methyl-4-phenylbutanal

-

Potassium permanganate (KMnO₄) or Jones reagent (CrO₃ in sulfuric acid and acetone)

-

Sodium hydroxide (NaOH) (if using KMnO₄)

-

Hydrochloric acid (HCl)

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

-

-

Procedure (using KMnO₄):

-

Dissolve 2-Methyl-4-phenylbutanal in a suitable solvent such as acetone or tert-butanol.

-

Prepare a solution of potassium permanganate in water, with a small amount of sodium hydroxide.

-

Slowly add the potassium permanganate solution to the aldehyde solution at a controlled temperature (e.g., 0-10 °C).

-

Stir the reaction mixture until the purple color of the permanganate has disappeared.

-

Filter the reaction mixture to remove the manganese dioxide precipitate.

-

Acidify the filtrate with hydrochloric acid to precipitate the carboxylic acid.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure to yield crude this compound.

-

Purify the product by recrystallization or column chromatography.

-

Caption: Proposed synthesis workflow for this compound.

Analytical Protocols

The following are generalized protocols for the analysis of this compound using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), adapted from methods for similar short-chain fatty acids.

-

Instrumentation: HPLC system with a UV detector or a mass spectrometer.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water with an acidic modifier (e.g., 0.1% formic acid).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at a suitable wavelength (e.g., 210 nm) or by mass spectrometry.

-

Sample Preparation:

-

Dissolve the sample in the mobile phase.

-

Filter through a 0.45 µm syringe filter before injection.

-

Due to the low volatility of carboxylic acids, derivatization is typically required for GC-MS analysis.

-

Instrumentation: Gas chromatograph coupled to a mass spectrometer.

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

-

Derivatization:

-

Esterification of the carboxylic acid to its methyl or other alkyl ester. This can be achieved by reacting the acid with an alcohol (e.g., methanol) in the presence of an acid catalyst (e.g., sulfuric acid).

-

Alternatively, silylation using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be used.

-

-

GC Conditions:

-

Injector Temperature: 250 °C.

-

Oven Program: Start at a low temperature (e.g., 80 °C), then ramp to a higher temperature (e.g., 280 °C).

-

Carrier Gas: Helium.

-

-

MS Conditions:

-

Ionization: Electron Ionization (EI).

-

Acquisition Mode: Full scan or selected ion monitoring (SIM).

-

Caption: General analytical workflows for HPLC and GC-MS analysis.

Potential Biological Activity and Signaling Pathways

Specific biological activities for this compound are not well-documented. However, its structural similarity to 4-phenylbutyric acid (4-PBA), a known histone deacetylase (HDAC) inhibitor and chemical chaperone, suggests that it may possess similar properties. 4-PBA is known to alleviate endoplasmic reticulum (ER) stress by aiding in the proper folding of misfolded proteins.

The following diagram illustrates the proposed mechanism of action of this compound as a chemical chaperone, based on the known activity of 4-PBA.

Caption: Proposed mechanism of action as a chemical chaperone.

Conclusion

This compound is a derivative of butyric acid with a phenyl substituent. While specific experimental data for this compound is limited in publicly available literature, this guide provides a summary of its known chemical and physical properties and outlines plausible, adaptable protocols for its synthesis and analysis. Based on its structural similarity to 4-phenylbutyric acid, it is hypothesized to have potential as a chemical chaperone and/or a histone deacetylase inhibitor. Further research is warranted to fully elucidate the chemical and biological properties of this compound.

References

An In-depth Technical Guide to the Structure Elucidation of 2-Methyl-4-phenylbutanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical methodologies and spectroscopic data interpretation integral to the structure elucidation of 2-Methyl-4-phenylbutanoic acid. The document is designed to serve as a practical resource, offering detailed experimental protocols and a thorough analysis of spectroscopic data.

Physicochemical Properties

This compound is a carboxylic acid with a phenyl substituent. Its fundamental properties are summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₄O₂ | [1] |

| Molecular Weight | 178.23 g/mol | [1] |

| IUPAC Name | This compound | [2] |

| CAS Number | 1949-41-3 |

Spectroscopic Data for Structure Elucidation

The structural confirmation of this compound relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.

¹³C NMR Spectroscopic Data

An experimental ¹³C NMR spectrum is available for this compound. The chemical shifts are consistent with the proposed structure.

| Chemical Shift (ppm) | Assignment |

| 181.0 (approx.) | C=O (Carboxylic Acid) |

| 141.0 (approx.) | C1' (Aromatic Quaternary) |

| 128.5 (approx.) | C2'/C6' & C3'/C5' (Aromatic CH) |

| 126.0 (approx.) | C4' (Aromatic CH) |

| 40.0 (approx.) | CH (Methine) |

| 35.0 (approx.) | CH₂ |

| 33.0 (approx.) | CH₂ |

| 17.0 (approx.) | CH₃ |

¹H NMR Spectroscopic Data (Predicted and Comparative)

| Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 10.0-13.0 | Singlet (broad) | 1H | COOH |

| 7.1-7.3 | Multiplet | 5H | Aromatic protons (C₆H₅) |

| 2.6-2.8 | Multiplet | 1H | CH at C2 |

| 2.5-2.7 | Multiplet | 2H | CH₂ at C4 |

| 1.7-2.0 | Multiplet | 2H | CH₂ at C3 |

| 1.1-1.3 | Doublet | 3H | CH₃ at C2 |

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (MW = 178.23), the molecular ion peak (M⁺) would be observed at m/z = 178.

Expected Fragmentation Pattern:

Common fragmentation pathways for carboxylic acids include the loss of the hydroxyl group (M-17) and the carboxyl group (M-45).[5] Alpha-cleavage next to the carbonyl group is also a prominent fragmentation route.[6][7]

| m/z | Possible Fragment |

| 178 | [C₁₁H₁₄O₂]⁺ (Molecular Ion) |

| 161 | [M - OH]⁺ |

| 133 | [M - COOH]⁺ |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the carboxylic acid and aromatic functionalities.[8]

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 2500-3300 (broad) | O-H stretch | Carboxylic Acid |

| ~1700 | C=O stretch | Carboxylic Acid |

| 3000-3100 | C-H stretch | Aromatic |

| 1600, 1450 | C=C stretch | Aromatic Ring |

| 2850-2960 | C-H stretch | Alkyl |

Experimental Protocols

The following is a plausible, detailed experimental protocol for the synthesis of this compound, adapted from general procedures for the alkylation of malonic esters.

Materials:

-

Diethyl malonate

-

Sodium ethoxide

-

(2-Bromoethyl)benzene

-

Methyl iodide

-

Potassium hydroxide

-

Ethanol

-

Diethyl ether

-

Hydrochloric acid

-

Anhydrous magnesium sulfate

Procedure:

Step 1: Alkylation of Diethyl Malonate with (2-Bromoethyl)benzene

-

In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve sodium ethoxide (1.0 eq) in absolute ethanol under an inert atmosphere.

-

Add diethyl malonate (1.0 eq) dropwise to the stirred solution at room temperature.

-

After the addition is complete, add (2-bromoethyl)benzene (1.0 eq) dropwise.

-

Heat the reaction mixture to reflux for 4-6 hours.

-

After cooling to room temperature, pour the reaction mixture into water and extract with diethyl ether.

-

Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain diethyl (2-phenylethyl)malonate.

Step 2: Methylation of Diethyl (2-phenylethyl)malonate

-

Prepare a fresh solution of sodium ethoxide (1.0 eq) in absolute ethanol.

-

Add the diethyl (2-phenylethyl)malonate (1.0 eq) from the previous step dropwise.

-

Add methyl iodide (1.1 eq) dropwise and reflux the mixture for 4-6 hours.

-

Work up the reaction as described in Step 1 to obtain diethyl methyl(2-phenylethyl)malonate.

Step 3: Hydrolysis and Decarboxylation

-

Dissolve the diethyl methyl(2-phenylethyl)malonate (1.0 eq) in ethanol.

-

Add an aqueous solution of potassium hydroxide (3.0 eq) and heat the mixture to reflux for 8-12 hours.

-

After cooling, remove the ethanol under reduced pressure.

-

Acidify the aqueous residue with concentrated hydrochloric acid to pH 1-2.

-

The dicarboxylic acid intermediate will precipitate and subsequently decarboxylate upon gentle heating.

-

Extract the final product, this compound, with diethyl ether.

-

Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and remove the solvent under reduced pressure to yield the pure product.

-

NMR Spectroscopy: Samples for ¹H and ¹³C NMR are prepared by dissolving approximately 5-10 mg of the compound in 0.5 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Mass Spectrometry: Mass spectra are typically acquired using an electron ionization (EI) source.

-

IR Spectroscopy: IR spectra can be obtained on a neat sample using an ATR-FTIR spectrometer.

Visualizations

The logical process for elucidating the structure of an unknown compound using spectroscopic data is outlined below.

Caption: A generalized workflow for the structure elucidation of an organic compound.

While no specific signaling pathways have been definitively associated with this compound, its structural similarity to 4-phenylbutyric acid (4-PBA) suggests potential biological activities. 4-PBA is known to act as a chemical chaperone, reducing endoplasmic reticulum (ER) stress, and as a histone deacetylase (HDAC) inhibitor.[9][10] The following diagram illustrates a hypothetical signaling pathway based on these known activities of 4-PBA.

Caption: A hypothetical signaling pathway illustrating the potential biological activities of this compound.

References

- 1. spectrabase.com [spectrabase.com]

- 2. CID 66896591 | C22H28O4 | CID 66896591 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 8. uanlch.vscht.cz [uanlch.vscht.cz]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide on 2-Methyl-4-phenylbutanoic acid (CAS: 1949-41-3)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyl-4-phenylbutanoic acid, with the CAS number 1949-41-3, is a carboxylic acid derivative with a structure that suggests potential for biological activity. While comprehensive data on this specific molecule is limited in publicly accessible literature, this guide synthesizes available information on its properties and draws from detailed studies on its close structural analogs and derivatives to provide a thorough technical overview. The primary focus of research surrounding this scaffold has been on its potential as an anti-inflammatory agent.

Physicochemical Properties

The fundamental properties of this compound are summarized below. These are based on data from chemical suppliers and publicly available databases.

| Property | Value | Reference |

| CAS Number | 1949-41-3 | |

| Molecular Formula | C₁₁H₁₄O₂ | [1] |

| Molecular Weight | 178.23 g/mol | [1] |

| IUPAC Name | This compound | |

| Synonyms | α-Methylbenzenebutanoic acid, 2-Methyl-4-phenylbutyric acid | |

| Appearance | White to off-white solid | [1] |

| Solubility | Soluble in organic solvents; limited solubility in water | [1] |

| SMILES | CC(CCC1=CC=CC=C1)C(=O)O | |

| InChI Key | OCKZHEXBLOOGOC-UHFFFAOYSA-N |

Synthesis and Characterization

Hypothetical Synthesis Workflow

Caption: Hypothetical two-step synthesis of this compound.

Analytical Methods

For the characterization and quantification of this compound, standard analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) would be suitable.

References

An In-depth Technical Guide to 2-Methyl-4-phenylbutanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Methyl-4-phenylbutanoic acid, including its chemical identifiers, physicochemical properties, a detailed synthetic protocol, and spectral analysis. This document also addresses the current state of knowledge regarding its biological activity.

Chemical Identity and Synonyms

This compound is a carboxylic acid with a phenyl substituent. While it does not have a wide range of common trivial names, it is systematically identified by its IUPAC name and various chemical registry numbers.

Table 1: Chemical Identifiers for this compound

| Identifier Type | Value |

| IUPAC Name | This compound |

| CAS Number | 1949-41-3[1] |

| Molecular Formula | C₁₁H₁₄O₂ |

| SMILES | CC(CCC1=CC=CC=C1)C(=O)O |

| InChI | InChI=1S/C11H14O2/c1-9(11(12)13)7-8-10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3,(H,12,13) |

| InChIKey | OCKZHEXBLOOGOC-UHFFFAOYSA-N |

| Depositor-Supplied Synonym | SCHEMBL1073143 |

Physicochemical Properties

The physicochemical properties of this compound have been computationally predicted and are summarized in the table below. These properties are essential for understanding its behavior in various chemical and biological systems.

Table 2: Computed Physicochemical Properties of this compound

| Property | Value |

| Molecular Weight | 178.23 g/mol |

| Topological Polar Surface Area | 37.3 Ų |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 2 |

| Rotatable Bond Count | 4 |

| Physical Form | Liquid or Solid or Semi-solid[1] |

| Purity | 97%[1] |

| Storage Temperature | Sealed in dry, room temperature[1] |

Synthesis of this compound

Experimental Protocol: Malonic Ester Synthesis

This protocol describes a plausible method for the synthesis of this compound starting from diethyl malonate and 1-bromo-2-phenylethane.

Materials:

-

Diethyl malonate

-

Sodium ethoxide (NaOEt)

-

Absolute ethanol

-

1-bromo-2-phenylethane

-

Methyl iodide (CH₃I)

-

Diethyl ether

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Formation of the Malonate Enolate: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, a solution of sodium ethoxide is prepared by dissolving sodium metal in absolute ethanol under an inert atmosphere. Diethyl malonate is then added dropwise to the stirred solution at room temperature to form the sodium salt of diethyl malonate.

-

First Alkylation: 1-bromo-2-phenylethane is added dropwise to the solution of the malonate enolate. The reaction mixture is then heated to reflux for several hours to ensure complete reaction. This step introduces the phenylethyl group to the α-carbon of the malonic ester.

-

Second Alkylation: After cooling the reaction mixture, a second equivalent of sodium ethoxide is added to deprotonate the mono-alkylated malonic ester. Subsequently, methyl iodide is added dropwise, and the mixture is refluxed to introduce the methyl group.

-

Saponification: The resulting dialkylated malonic ester is hydrolyzed by adding an aqueous solution of sodium hydroxide and heating the mixture under reflux. This converts the ester groups to carboxylate salts.

-

Acidification and Decarboxylation: The reaction mixture is cooled and then acidified with concentrated hydrochloric acid. The resulting dicarboxylic acid is unstable and undergoes decarboxylation upon heating to yield this compound.

-

Workup and Purification: The product is extracted with diethyl ether. The organic layer is washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure. The crude product can be further purified by vacuum distillation or column chromatography.

References

A Technical Guide to the Spectroscopic Profile of 2-Methyl-4-phenylbutanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Methyl-4-phenylbutanoic acid, a compound of interest in various chemical and pharmaceutical research areas. This document presents its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with detailed experimental protocols and visual representations of its chemical structure and analytical workflow.

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound, also known by its synonym, α-methylhydrocinnamic acid.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 11.14 | Very broad signal | - | -COOH |

| 7.30 | m | - | 2H, Phenyl |

| 7.20 | m | - | 3H, Phenyl |

| 3.08 | dd | 13.3, 6.3 | 1H, -CH₂- |

| 2.77 | sextet-like | - | 1H, -CH- |

| 2.68 | dd | 13.4, 8.0 | 1H, -CH₂- |

| 1.18 | d | 6.9 | 3H, -CH₃ |

Data sourced from a study on constitutional isomers of phenylbutyric acid.[1]

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| 182.00 | C=O |

| 139.10 | C, Phenyl (quaternary) |

| 129.09 | CH, Phenyl |

| 128.51 | CH, Phenyl |

| 126.52 | CH, Phenyl |

| 41.24 | -CH- |

| 39.39 | -CH₂- |

| 16.59 | -CH₃ |

Data sourced from a study on constitutional isomers of phenylbutyric acid.[1]

Table 3: IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Assignment |

| 3086-2557 | O-H stretch (broad) |

| 1698 | C=O stretch |

| 1453 | C=C stretch (aromatic) |

| 1249, 1230, 1209 | C-O stretch / O-H bend |

| 941 | O-H bend (out-of-plane) |

| 740, 702 | C-H bend (aromatic) |

Data sourced from a study on constitutional isomers of phenylbutyric acid.[1]

Table 4: Mass Spectrometry (MS) Data for this compound

| m/z | Interpretation |

| 164 | Molecular Ion [M]⁺ |

| 118 | [M - COOH]⁺ |

| 91 | [C₇H₇]⁺ (Tropylium ion) - Base Peak |

| 77 | [C₆H₅]⁺ |

| 65 | [C₅H₅]⁺ |

Data acquired via Electron Ionization Mass Spectrometry (EI-MS).[1]

Experimental Protocols

The following are representative experimental protocols for obtaining the spectroscopic data presented above. These are generalized procedures and may require optimization based on the specific instrumentation used.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A high-purity sample of this compound (5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or CD₃OD). The choice of solvent can affect the chemical shift of the acidic proton. The solution is then transferred to a standard 5 mm NMR tube.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used to acquire both ¹H and ¹³C NMR spectra.

-

¹H NMR Acquisition: Standard acquisition parameters are used. The spectral width is set to encompass all proton signals (typically 0-12 ppm). A sufficient number of scans are acquired to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: A proton-decoupled ¹³C NMR spectrum is acquired. The spectral width is set to cover the expected range of carbon chemical shifts (typically 0-200 ppm). A larger number of scans is usually required compared to ¹H NMR to obtain a good spectrum.

2.2 Infrared (IR) Spectroscopy

-

Sample Preparation: The IR spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory or by preparing a thin film of the compound on a salt plate (e.g., NaCl or KBr).

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used for analysis.

-

Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹. A background spectrum of the empty accessory is recorded and subtracted from the sample spectrum.

2.3 Mass Spectrometry (MS)

-

Sample Preparation: A dilute solution of the purified compound is prepared in a volatile organic solvent such as methanol or dichloromethane.

-

Instrumentation: A mass spectrometer equipped with an Electron Ionization (EI) source is used.

-

Data Acquisition: The sample is introduced into the ion source. The standard electron energy for EI is 70 eV. The mass analyzer is scanned over a suitable mass-to-charge (m/z) range to detect the molecular ion and expected fragment ions.

Visualizations

3.1 Molecular Structure of this compound

Caption: Molecular structure of this compound.

3.2 Spectroscopic Analysis Workflow

Caption: General workflow for spectroscopic analysis.

3.3 Mass Spectrometry Fragmentation Pathway

Caption: Key fragmentations in the EI-MS of this compound.

References

The Biological Activity of 2-Methyl-4-phenylbutanoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available data on the direct biological activity of 2-Methyl-4-phenylbutanoic acid is limited. This guide provides an in-depth analysis of its potential activities based on the biological profiles of its structurally related derivatives and its parent compound, 4-phenylbutanoic acid (4-PBA). All data presented for derivatives and related compounds are clearly identified.

Executive Summary

This compound is a small molecule with a chemical structure suggesting potential therapeutic relevance. While direct studies on its biological effects are not extensively documented, analysis of its close structural analogs provides compelling evidence for potential activities in several key therapeutic areas. Derivatives of this compound have demonstrated potent anti-inflammatory and analgesic properties through the inhibition of cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) enzymes. Furthermore, its parent compound, 4-phenylbutanoic acid (4-PBA), is a well-characterized histone deacetylase (HDAC) inhibitor and a chemical chaperone that alleviates endoplasmic reticulum (ER) stress. This technical guide summarizes the available quantitative data, details relevant experimental protocols, and visualizes the key signaling pathways to provide a comprehensive overview of the potential biological activities of this compound for research and drug development professionals.

Potential Therapeutic Targets and Mechanisms of Action

Based on the activities of its analogs, the primary potential therapeutic targets for this compound and its derivatives include:

-

Cyclooxygenase-1 (COX-1) and Cyclooxygenase-2 (COX-2): Inhibition of these enzymes is a well-established mechanism for anti-inflammatory and analgesic effects.

-

5-Lipoxygenase (5-LOX): Inhibition of this enzyme, which is involved in the synthesis of leukotrienes, offers another pathway for anti-inflammatory action.

-

Histone Deacetylases (HDACs): As a potential HDAC inhibitor, it could modulate gene expression with applications in oncology and other areas.

-

Endoplasmic Reticulum (ER) Stress Pathways: By acting as a chemical chaperone, it may have therapeutic potential in diseases associated with protein misfolding and ER stress.

Quantitative Data on Biological Activity

The following tables summarize the available quantitative data for derivatives of this compound and its parent compound, 4-phenylbutanoic acid.

Table 1: In Vitro Inhibitory Activity of this compound Derivatives against COX-1, COX-2, and 5-LOX

| Compound/Derivative | Target Enzyme | IC50 (µM) |

| (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanoic acid analogue (FM10) | COX-1 | 0.83 ± 0.09 |

| COX-2 | 0.69 ± 0.06 | |

| 5-LOX | 1.12 ± 0.15 | |

| (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanoic acid analogue (FM12) | COX-1 | 0.21 ± 0.02 |

| COX-2 | 0.18 ± 0.01 | |

| 5-LOX | 0.98 ± 0.11 |

Data sourced from a study on (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanoic acid analogues, which are derivatives of this compound.

Table 2: In Vitro HDAC Inhibitory Activity of 4-Phenylbutanoic Acid (4-PBA)

| Cell Line | IC50 (mmol/L) |

| LN-229 (Glioblastoma) | 1.21 |

| LN-18 (Glioblastoma) | 1.92 |

Data represents the concentration of 4-PBA required to inhibit 50% of total HDAC activity in the specified cell lines.[1]

Signaling Pathways

The following diagrams, generated using DOT language, illustrate the key signaling pathways potentially modulated by this compound and its analogs.

References

An In-depth Technical Guide to 2-Methyl-4-phenylbutanoic Acid Derivatives and Analogs: Synthesis, Biological Activity, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-methyl-4-phenylbutanoic acid derivatives and analogs, focusing on their synthesis, biological activities, and potential as therapeutic agents. This document is intended to be a valuable resource for researchers and professionals engaged in the discovery and development of novel pharmaceuticals.

Introduction

This compound and its derivatives are a class of compounds with a structural resemblance to the well-studied aromatic fatty acid, 4-phenylbutyric acid (4-PBA). 4-PBA is known for its activity as a histone deacetylase (HDAC) inhibitor and a chemical chaperone, with applications in various diseases, including cancer and urea cycle disorders.[1][2][3] The structural modifications of the this compound scaffold offer opportunities to develop novel compounds with enhanced potency, selectivity, and improved pharmacokinetic profiles. This guide will delve into the synthetic methodologies, quantitative biological data of analogs, and the underlying mechanisms of action.

Synthesis of this compound and its Analogs

The synthesis of the core structure of this compound can be achieved through various established organic chemistry routes. A common approach involves the Clemmensen reduction of β-benzoylpropionic acid to yield γ-phenylbutyric acid, which can then be methylated.[4]

A detailed protocol for a related precursor, 2-methyl-4-phenylbutan-2-ol, is available and involves a Grignard-type reaction of a benzylmagnesium halide with isobutylene oxide.[5] This precursor can potentially be oxidized to the corresponding carboxylic acid.

General Synthetic Workflow

The synthesis of this compound derivatives typically follows a logical workflow from starting materials to the final, purified compounds.

Biological Activities and Data Presentation

Derivatives of this compound are anticipated to exhibit a range of biological activities, primarily as anticancer agents and enzyme inhibitors, drawing parallels from the known effects of 4-phenylbutyrate.[1][2] The primary mechanism of action is expected to be through the inhibition of histone deacetylases (HDACs).

Anticancer Activity

The anticancer effects of these compounds are likely mediated through the induction of apoptosis, cell cycle arrest, and inhibition of cell proliferation.[6] The following tables summarize the cytotoxic activities of structurally related compounds against various cancer cell lines, providing a reference for the potential efficacy of this compound derivatives.

Table 1: Cytotoxic Activity of Phenylacetamide Analogs against Human Cancer Cell Lines [7]

| Compound | Substituent | Cancer Cell Line | IC50 (µM) |

| 2b | m-nitro | PC3 (Prostate) | 52 |

| 2c | p-nitro | PC3 (Prostate) | 80 |

| 2c | p-nitro | MCF-7 (Breast) | 100 |

| Imatinib | - | PC3 (Prostate) | 40 |

| Imatinib | - | MCF-7 (Breast) | 98 |

Table 2: Cytotoxic Activity of 4-Methylcoumarin Derivatives against Human Cancer Cell Lines [8]

| Compound | Substituent at C3 | Cancer Cell Line | IC50 (µM) |

| 11 | n-decyl | K562 (Leukemia) | 42.4 |

| 11 | n-decyl | LS180 (Colon) | 25.2 |

| 11 | n-decyl | MCF-7 (Breast) | 25.1 |

| 27 | 6-bromo-4-bromomethyl | K562 (Leukemia) | 32.7 |

| 27 | 6-bromo-4-bromomethyl | LS180 (Colon) | 45.8 |

| 27 | 6-bromo-4-bromomethyl | MCF-7 (Breast) | 41.5 |

Histone Deacetylase (HDAC) Inhibition

The inhibition of HDACs is a key mechanism contributing to the anticancer properties of phenylbutyrate and its analogs.[3] By inhibiting HDACs, these compounds can alter gene expression, leading to cell cycle arrest and apoptosis.

Table 3: HDAC Inhibitory Activity of Phenylbutyrate-related Compounds [9]

| Compound | Target | IC50 (nM) |

| 6a (phenyl FPU) | HDAC1 | 4.4 |

| 6a (phenyl FPU) | HDAC2 | 31.6 |

| 6b (4-fluorophenyl FPU) | HDAC1 | 4.5 |

| 6b (4-fluorophenyl FPU) | HDAC2 | 51.4 |

| 19i | HDAC4 | nanomolar range |

| 19i | HDAC5 | nanomolar range |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the synthesis and biological evaluation of this compound derivatives.

Synthesis of γ-Phenylbutyric Acid (Core Scaffold Precursor)[4]

Materials:

-

β-Benzoylpropionic acid

-

Mossy zinc

-

Mercuric chloride

-

Concentrated hydrochloric acid

-

Toluene

-

Ether

-

Calcium chloride

Procedure:

-

Prepare amalgamated zinc by shaking a mixture of 120 g of mossy zinc, 12 g of mercuric chloride, 200 cc of water, and 5-6 cc of concentrated hydrochloric acid for five minutes.

-

Decant the solution and add 75 cc of water, 175 cc of concentrated hydrochloric acid, 100 cc of toluene, and 50 g of β-benzoylpropionic acid to the zinc.

-

Reflux the mixture vigorously for 25-30 hours, adding three 50-cc portions of concentrated hydrochloric acid at approximately six-hour intervals.

-

After cooling, separate the layers. Dilute the aqueous layer with 200 cc of water and extract with three 75-cc portions of ether.

-

Combine the toluene layer and ether extracts, wash with water, and dry over calcium chloride.

-

Remove the solvents by distillation under reduced pressure.

-

Distill the resulting γ-phenylbutyric acid at 178–181°/19 mm.

In Vitro Histone Deacetylase (HDAC) Inhibition Assay (Fluorometric)

This protocol is a general method for assessing the HDAC inhibitory activity of test compounds.

Materials:

-

HeLa nuclear extract (as a source of HDACs)

-

Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

-

Developer solution (e.g., trypsin in assay buffer)

-

Test compounds dissolved in DMSO

-

96-well black microplates

Procedure:

-

In a 96-well black microplate, add the test compound at various concentrations.

-

Add HeLa nuclear extract to each well.

-

Initiate the reaction by adding the fluorogenic HDAC substrate.

-

Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

-

Stop the reaction and develop the fluorescent signal by adding the developer solution.

-

Incubate at 37°C for 15-30 minutes.

-

Measure the fluorescence using a microplate reader (e.g., excitation at 360 nm and emission at 460 nm).

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the DMSO control and determine the IC50 value.

Cell Viability (MTT) Assay[11]

This assay is used to assess the cytotoxic effects of the synthesized compounds on cancer cell lines.

Materials:

-

Cancer cell lines (e.g., PC-3, MCF-7)

-

Cell culture medium (e.g., RPMI-1640) with 10% FBS

-

Test compounds dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well plates

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.

-

Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.

-

Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

Signaling Pathways

The primary mechanism of action for phenylbutyrate and its analogs is through the inhibition of histone deacetylases (HDACs). This inhibition leads to the hyperacetylation of histones, which in turn alters gene expression. A key downstream effect of HDAC inhibition is the upregulation of the cyclin-dependent kinase inhibitor p21, which leads to cell cycle arrest. Furthermore, HDAC inhibition can induce apoptosis through both intrinsic and extrinsic pathways.

Conclusion

This compound derivatives represent a promising class of compounds for further investigation, particularly in the field of oncology. Their structural similarity to the known HDAC inhibitor 4-phenylbutyrate suggests a similar mechanism of action, which can be fine-tuned through chemical modifications to enhance potency and selectivity. The experimental protocols and data presented in this guide provide a solid foundation for researchers to synthesize, characterize, and evaluate the therapeutic potential of these novel analogs. Future structure-activity relationship studies are crucial to identify lead candidates with optimal pharmacological properties for preclinical and clinical development.

References

- 1. Potential of Phenylbutyrate as Adjuvant Chemotherapy: An Overview of Cellular and Molecular Anticancer Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. sodiumphenylbutyrate.com [sodiumphenylbutyrate.com]

- 3. What is the mechanism of Sodium Phenylbutyrate? [synapse.patsnap.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. US8993812B2 - Method for preparing 2-methyl-4-phenylbutan-2-OL - Google Patents [patents.google.com]

- 6. dovepress.com [dovepress.com]

- 7. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. files01.core.ac.uk [files01.core.ac.uk]

- 9. Balancing Histone Deacetylase (HDAC) Inhibition and Drug‐likeness: Biological and Physicochemical Evaluation of Class I Selective HDAC Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

2-Methyl-4-phenylbutanoic Acid: An Overview of a Molecule with Limited Historical Documentation

For researchers, scientists, and drug development professionals, 2-Methyl-4-phenylbutanoic acid presents as a chemical entity with recognized potential but a sparsely documented history. Despite its availability from commercial suppliers and its relevance in medicinal chemistry, a definitive account of its initial discovery and synthesis remains elusive in readily accessible scientific literature.

This technical overview consolidates the currently available information on this compound, focusing on its chemical properties and synthetic context, while acknowledging the significant gaps in its historical record.

Physicochemical Properties

This compound, also known as α-methyl-γ-phenylbutyric acid, is a carboxylic acid with the chemical formula C₁₁H₁₄O₂. Its structure features a butyric acid backbone with a methyl group at the alpha position (carbon 2) and a phenyl group at the gamma position (carbon 4).

| Property | Value |

| CAS Number | 1949-41-3 |

| Molecular Formula | C₁₁H₁₄O₂ |

| Molecular Weight | 178.23 g/mol |

| Appearance | White to off-white solid |

Synthesis

Detailed historical experimental protocols for the first synthesis of this compound are not prominently available. However, the synthesis of structurally related compounds provides a logical framework for its potential preparation. The synthesis of its unmethylated analog, 4-phenylbutyric acid, has been described via the reaction of benzene with butyrolactone in the presence of a Lewis acid catalyst like aluminum chloride.

A potential synthetic route to this compound could logically involve the alkylation of a suitable precursor. One conceptual pathway is illustrated below.

Caption: A conceptual workflow for the synthesis of this compound.

Historical Context and Potential Early Research

While a specific discovery paper has not been identified, a 1941 Ph.D. dissertation from Purdue University by Roland Henry Goshorn, titled "Preparation of Alpha Phenyl Alkanoic Acids and a Study of Their Bactericidal and Physical Properties," suggests that research into this class of compounds was underway in the early to mid-20th century. Unfortunately, the full text of this dissertation is not widely available, making it difficult to ascertain if the synthesis of this compound is described within.

Research on related molecules, such as its keto-derivative, 2-Methyl-4-oxo-4-phenylbutanoic acid, indicates the utility of these structures as intermediates in the synthesis of more complex, pharmaceutically active compounds. It is plausible that early interest in this compound was as a building block for drug discovery and development.

Biological Activity and Modern Interest

Modern suppliers note the potential for biological activity of this compound, making it a compound of interest in pharmaceutical and biochemical research. The structural motif of a phenylalkanoic acid is present in a number of biologically active molecules. However, specific, publicly available, in-depth studies on the biological effects or signaling pathways associated with this compound are limited.

Conclusion

The history of this compound is not well-documented in easily accessible scientific archives. While its chemical properties are known and its synthesis can be inferred from established organic chemistry principles, the details of its discovery and early development are unclear. For researchers in drug development, this compound represents a potentially underexplored scaffold. Future work to uncover its historical origins and to fully characterize its biological activity could open new avenues for therapeutic innovation.

Unlocking the Therapeutic Potential of 2-Methyl-4-phenylbutanoic Acid: A Technical Guide for Researchers

For Immediate Release

This technical whitepaper outlines promising avenues for the investigation of 2-Methyl-4-phenylbutanoic acid, a small molecule with significant, yet largely unexplored, therapeutic potential. This document is intended to serve as a comprehensive guide for researchers, scientists, and drug development professionals, providing a foundation for future research and development efforts. By detailing potential mechanisms of action, proposing key experimental protocols, and identifying critical areas for investigation, we aim to accelerate the translation of this compound from a laboratory curiosity to a potential clinical candidate.

Introduction: The Case for this compound

This compound is a carboxylic acid derivative with a molecular formula of C11H14O2 and a molecular weight of 178.23 g/mol . While research on this specific molecule is limited, its structural similarity to the well-characterized histone deacetylase (HDAC) inhibitor, 4-phenylbutyric acid (4-PBA), provides a strong rationale for investigating its own biological activity. Furthermore, derivatives of this compound have demonstrated potent anti-inflammatory and analgesic properties through the inhibition of cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) enzymes. These preliminary findings suggest that this compound could be a valuable lead compound for the development of novel therapeutics targeting a range of pathologies, including cancer, neurodegenerative diseases, and inflammatory disorders.

This guide will explore three primary areas of potential research:

-

Histone Deacetylase (HDAC) Inhibition: Investigating the potential of this compound as an HDAC inhibitor, drawing parallels with the known activity of 4-PBA.

-

Anti-inflammatory Activity: Characterizing its ability to modulate key inflammatory enzymes, specifically COX-1, COX-2, and 5-LOX.

-

Neuroinflammation and Neuroprotection: Exploring its therapeutic potential in the context of neurodegenerative diseases by examining its effects in relevant in vitro and in vivo models of neuroinflammation.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided below. This information is crucial for its handling, formulation, and interpretation of biological data.

| Property | Value | Reference |

| Molecular Formula | C11H14O2 | [General chemical databases] |

| Molecular Weight | 178.23 g/mol | [General chemical databases] |

| Appearance | Liquid or Solid or Semi-solid | [Commercial supplier data] |

| Purity | Typically ≥97% | [Commercial supplier data] |

Potential Research Area 1: Histone Deacetylase (HDAC) Inhibition

The structural resemblance of this compound to 4-PBA, a known pan-HDAC inhibitor, strongly suggests that it may also possess HDAC inhibitory activity. HDACs are a class of enzymes that play a critical role in the epigenetic regulation of gene expression. Their dysregulation is implicated in numerous diseases, including cancer and neurodegenerative disorders.

Proposed Research Workflow for HDAC Inhibition:

Caption: Proposed workflow for investigating the HDAC inhibitory potential of this compound.

Experimental Protocol: Fluorometric HDAC Activity/Inhibition Assay

This protocol is designed to determine the in vitro inhibitory activity of this compound against total HDACs or specific HDAC isoforms.

Materials:

-

HDAC Assay Kit (Fluorometric), containing:

-

HDAC Substrate (e.g., Boc-Lys(Ac)-AMC)

-

Assay Buffer

-

Deacetylated Standard

-

Developer (containing Trypsin and a pan-HDAC inhibitor like Trichostatin A)

-

Purified HDAC enzyme (total or specific isoforms)

-

-

This compound (test compound)

-

Trichostatin A (TSA) or other known HDAC inhibitor (positive control)

-

96-well black microplate

-

Fluorescence microplate reader (Excitation: 355-380 nm, Emission: 450-460 nm)

Procedure:

-

Reagent Preparation: Prepare all reagents as per the manufacturer's instructions. Dilute the test compound and positive control to various concentrations in assay buffer.

-

Reaction Setup: In a 96-well black microplate, add the following to each well:

-

Assay Buffer

-

Diluted test compound or positive control

-

Purified HDAC enzyme

-

-

Incubation: Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes) to allow for the enzymatic reaction.

-

Development: Add the developer solution to each well. The developer stops the HDAC reaction and cleaves the deacetylated substrate, releasing the fluorophore.

-

Fluorescence Measurement: Incubate the plate at room temperature for 10-15 minutes and then measure the fluorescence.

-

Data Analysis: Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC50 value by plotting the percent inhibition against the log of the compound concentration.

Potential Research Area 2: Anti-inflammatory Activity

Derivatives of this compound have shown inhibitory activity against COX-1, COX-2, and 5-LOX, key enzymes in the inflammatory cascade. Direct investigation of the parent compound's activity against these targets is a logical and promising research direction.

Signaling Pathway of Arachidonic Acid Metabolism:

Caption: The arachidonic acid cascade and potential points of inhibition by this compound.

Experimental Protocol: COX-1/COX-2 Inhibition Assay

This fluorometric assay determines the inhibitory potential of this compound against COX-1 and COX-2 enzymes.

Materials:

-

COX Inhibitor Screening Assay Kit, containing:

-

COX-1 and COX-2 enzymes

-

Heme

-

Fluorometric substrate (e.g., ADHP)

-

Arachidonic acid

-

Assay Buffer

-

-

This compound (test compound)

-

Selective COX-1 and COX-2 inhibitors (e.g., SC-560 and Celecoxib, respectively, as positive controls)

-

96-well black microplate

-

Fluorescence microplate reader (Excitation: ~535 nm, Emission: ~587 nm)

Procedure:

-

Reagent Preparation: Prepare all reagents according to the kit manufacturer's instructions.

-

Reaction Setup: In a 96-well plate, add the assay buffer, heme, fluorometric substrate, and either COX-1 or COX-2 enzyme to each well.

-

Inhibitor Addition: Add the test compound or positive controls at various concentrations to the respective wells.

-

Reaction Initiation: Initiate the reaction by adding arachidonic acid to all wells.

-

Fluorescence Measurement: Immediately measure the fluorescence kinetically for 5-10 minutes.

-

Data Analysis: Calculate the rate of reaction (slope of the linear portion of the kinetic curve). Determine the percent inhibition and IC50 values for the test compound against both COX-1 and COX-2.

Experimental Protocol: 5-LOX Inhibition Assay

This fluorometric assay will assess the ability of this compound to inhibit 5-LOX activity.

Materials:

-

5-LOX Inhibitor Screening Kit, containing:

-

5-LOX enzyme

-

5-LOX substrate

-

Fluorometric probe

-

Assay Buffer

-

-

This compound (test compound)

-

Zileuton or other known 5-LOX inhibitor (positive control)

-

96-well white microplate

-

Fluorescence microplate reader (Excitation: ~500 nm, Emission: ~536 nm)

Procedure:

-

Reagent Preparation: Prepare reagents as per the kit's protocol.

-

Reaction Setup: In a 96-well plate, combine the assay buffer, 5-LOX enzyme, and the fluorometric probe.

-

Inhibitor Addition: Add the test compound or positive control at various concentrations.

-

Reaction Initiation: Start the reaction by adding the 5-LOX substrate.

-

Fluorescence Measurement: Measure the fluorescence kinetically.

-

Data Analysis: Calculate the reaction rate and determine the percent inhibition and IC50 value for the test compound.

Potential Research Area 3: Neuroinflammation and Neuroprotection

Given its potential anti-inflammatory and HDAC inhibitory activities, this compound is a strong candidate for investigation as a neuroprotective agent. Neuroinflammation, characterized by the activation of microglia and astrocytes, is a key pathological feature of many neurodegenerative diseases.

Logical Framework for Neuroinflammation Studies:

Caption: A logical progression for evaluating the neuroprotective effects of this compound.

Experimental Protocol: In Vitro Neuroinflammation Model

This protocol uses lipopolysaccharide (LPS) to induce an inflammatory response in microglial cells to assess the anti-neuroinflammatory effects of this compound.

Materials:

-

BV-2 microglial cell line

-

Cell culture medium (e.g., DMEM) and supplements

-

Lipopolysaccharide (LPS)

-

This compound (test compound)

-

Griess Reagent for nitric oxide (NO) measurement

-

ELISA kits for TNF-α and IL-6

-

Cell viability assay kit (e.g., MTT or PrestoBlue)

Procedure:

-

Cell Culture: Culture BV-2 cells to ~80% confluency.

-

Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.

-

Inflammatory Challenge: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.

-

Supernatant Collection: Collect the cell culture supernatant for analysis.

-

Nitric Oxide Assay: Measure the concentration of nitrite (a stable product of NO) in the supernatant using the Griess reagent.

-

Cytokine Measurement: Quantify the levels of TNF-α and IL-6 in the supernatant using ELISA kits.

-

Cell Viability: Assess the viability of the remaining cells to rule out cytotoxicity of the test compound.

-

Data Analysis: Determine the dose-dependent effect of this compound on the production of NO, TNF-α, and IL-6.

Quantitative Data Summary

Currently, there is a lack of publicly available quantitative data on the biological activity of this compound. The following table highlights the key parameters that need to be determined to build a comprehensive profile of this compound.

| Assay | Target | Parameter | Result |

| HDAC Inhibition | Pan-HDAC | IC50 | To be determined |

| HDAC Inhibition | HDAC Isoforms (1-11) | IC50 | To be determined |

| Anti-inflammatory | COX-1 | IC50 | To be determined |

| Anti-inflammatory | COX-2 | IC50 | To be determined |

| Anti-inflammatory | 5-LOX | IC50 | To be determined |

| Neuroinflammation | LPS-induced NO production (BV-2 cells) | IC50 | To be determined |

| Neuroinflammation | LPS-induced TNF-α release (BV-2 cells) | IC50 | To be determined |

| Neuroinflammation | LPS-induced IL-6 release (BV-2 cells) | IC50 | To be determined |

Conclusion and Future Directions

This compound represents a promising, yet understudied, scaffold for the development of novel therapeutics. Its structural relationship to 4-PBA and the observed activity of its derivatives provide a solid foundation for a multi-pronged research program. The immediate priorities for future research should be:

-

Synthesis and Characterization: Development of a robust and scalable synthesis protocol for this compound.

-

In Vitro Profiling: Comprehensive in vitro evaluation to determine its IC50 values against HDACs, COX, and 5-LOX.

-

Mechanism of Action Studies: Elucidation of the precise molecular mechanisms underlying its biological activities.

-

In Vivo Efficacy: Assessment of its therapeutic efficacy in relevant animal models of cancer, inflammation, and neurodegenerative diseases.

The experimental frameworks and potential research avenues outlined in this technical guide offer a clear path forward for unlocking the full therapeutic potential of this compound. We encourage the scientific community to embark on these investigations to accelerate the development of what could be a valuable new class of therapeutic agents.

An In-depth Technical Guide to the Safety and Handling of 2-Methyl-4-phenylbutanoic acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 2-Methyl-4-phenylbutanoic acid (CAS No. 1949-41-3). Due to the limited availability of specific toxicological data for this compound, this document also includes information from the structurally similar compound, 4-phenylbutyric acid (CAS No. 1821-12-1), for a more complete risk assessment. All data pertaining to 4-phenylbutyric acid is clearly noted.

Hazard Identification and Classification

This compound is classified as an irritant. It is crucial for personnel handling this substance to be fully aware of its potential hazards to ensure personal safety and prevent accidental exposure.

GHS Classification:

-

Skin Irritation: Category 2 (Causes skin irritation)[1][2][3]

-

Eye Irritation: Category 2A (Causes serious eye irritation)[1][2][3]

-

Specific Target Organ Toxicity (Single Exposure): Category 3 (May cause respiratory irritation)[1][2][3]

GHS Pictogram:

-

[1]

Signal Word:

Hazard Statements:

Precautionary Statements: A comprehensive list of precautionary statements includes measures for prevention, response, storage, and disposal.[1][2][3] Key preventative statements include:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1][2][3]

-

P271: Use only outdoors or in a well-ventilated area.[1][2][3]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[1][2][3]

Physical and Chemical Properties

Understanding the physical and chemical properties of this compound is essential for its safe handling and storage.

| Property | Value |

| CAS Number | 1949-41-3[4][5][6][7][8][9] |

| Molecular Formula | C₁₁H₁₄O₂[4][6][7] |

| Molecular Weight | 178.23 g/mol [5] |

| Appearance | White to off-white solid, also reported as liquid or semi-solid[1][2][4] |

| Melting Point | 67-68 °C[10] |

| Boiling Point | 180 °C at 19 Torr[11] |

| Solubility | Soluble in organic solvents; limited solubility in water[4][7] |

Data for structurally similar 4-phenylbutyric acid (CAS 1821-12-1):

| Property | Value |

|---|---|

| Melting Point | 49-52 °C[12][13] |

| Boiling Point | 165 °C at 10 mmHg[12] |

| Flash Point | >110 °C[12] |

| Vapor Pressure | 0.000934 mmHg at 25°C[6] |

Toxicological Information

| Endpoint | Result |

| Acute Toxicity | Data not available. Based on GHS classification, it is an irritant. |

| Skin Corrosion/Irritation | Causes skin irritation.[1][2][3] |

| Serious Eye Damage/Irritation | Causes serious eye irritation.[1][2][3] |

| Respiratory or Skin Sensitization | Data not available. |

| Germ Cell Mutagenicity | Data not available. |

| Carcinogenicity | Data not available. |

| Reproductive Toxicity | Data not available. |

| Specific Target Organ Toxicity - Single Exposure | May cause respiratory irritation.[1][2][3] |

| Specific Target Organ Toxicity - Repeated Exposure | Data not available. |

| Aspiration Hazard | Data not available. |

Toxicological Data for structurally similar 4-phenylbutyric acid (CAS 1821-12-1):

| Endpoint | Result |

|---|---|

| Acute Toxicity | Not classified as acutely toxic.[13] |

| Skin Corrosion/Irritation | Causes skin irritation.[14] |

| Serious Eye Damage/Irritation | Causes serious eye irritation.[14] |

| STOT-Single Exposure | May cause respiratory tract irritation.[14] |

Experimental Protocols

The assessment of skin and eye irritation is fundamental to classifying the hazards of a chemical like this compound. The following are summaries of standard methodologies.

Acute Dermal Irritation/Corrosion (OECD Test Guideline 404)

This test provides information on the potential health hazards from dermal exposure to a substance.[1][5][15]

Methodology Summary:

-

Animal Model: The albino rabbit is the preferred species.[5][15][16]

-

Preparation: Approximately 24 hours before the test, the animal's back is clipped free of fur.

-

Application: A dose of 0.5 g of the solid test substance (moistened with a small amount of water) is applied to a small area of skin (approx. 6 cm²) and covered with a gauze patch and non-irritating tape.[5] An untreated area of skin serves as a control.[5][15]

-

Exposure: The exposure period is 4 hours.[5][15] After this period, the residual test substance is removed.[5][15]

-

Observation: The skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal. Observations continue for up to 14 days to determine the reversibility of any effects.[5]

-

Classification: The substance is considered an irritant if responses persist to the end of the 14-day observation period.[5][17] The severity of the skin reactions is scored and used for classification.

Acute Eye Irritation/Corrosion (OECD Test Guideline 405)

This guideline is used to assess the potential of a substance to cause eye irritation or corrosion.[2][4]

Methodology Summary:

-

Weight-of-the-Evidence Analysis: Before in vivo testing, all existing data (including in vitro results and properties of structurally related chemicals) should be evaluated.[18][19]

-

Animal Model: The test is typically performed on a single albino rabbit initially.[2][18]

-

Procedure:

-

The test substance (0.1 mL for liquids or not more than 0.1 g for solids) is placed in the conjunctival sac of one eye of the rabbit. The other eye remains untreated and serves as a control.[2]

-

The eyelids are held together for about one second.

-

The use of topical anesthetics and systemic analgesics is recommended to avoid or minimize pain and distress.[18]

-

-

Observation: The eyes are examined at 1, 24, 48, and 72 hours after application.[20] If lesions persist, observations may continue for up to 21 days.[2][20] Ocular responses (corneal opacity, iritis, conjunctival redness, and chemosis) are scored.[2]

-

Confirmation: If a corrosive or severe irritant effect is not observed in the first animal, the response can be confirmed in up to two additional animals.[2][18] If severe effects are seen in the first animal, no further testing is performed.[2][18]

Handling and Storage

Proper handling and storage procedures are critical to minimize exposure and maintain the integrity of the compound.

Handling:

-

Avoid contact with skin, eyes, and clothing.

-

Avoid breathing dust or fumes.

-

Use only in a well-ventilated area, preferably in a chemical fume hood.

-

Wash hands thoroughly after handling.

-

Do not eat, drink, or smoke in areas where the chemical is handled.

Storage:

-

Keep the container tightly closed.

-

Store in a cool, dry, and well-ventilated place.

-

Keep away from incompatible materials such as strong oxidizing agents.

Exposure Controls and Personal Protection

A systematic approach to exposure control is necessary. The following diagram illustrates the hierarchy of controls and the selection of appropriate Personal Protective Equipment (PPE).

Exposure Limits:

-

Occupational exposure limits (e.g., OSHA PEL, ACGIH TLV) have not been established for this compound.

First Aid Measures

In case of exposure, immediate action is required.

-

Inhalation: Remove the person to fresh air and keep them at rest in a position comfortable for breathing. If you feel unwell, call a POISON CENTER or doctor.

-

Skin Contact: Immediately take off all contaminated clothing. Wash the skin with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Wash contaminated clothing before reuse.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.

-

Ingestion: Rinse mouth. Do NOT induce vomiting. Call a POISON CENTER or doctor if you feel unwell.

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.[18] For the structurally similar 4-phenylbutyric acid, water spray, carbon dioxide, dry chemical, and alcohol-resistant foam are recommended.[12]

-

Specific Hazards Arising from the Chemical: During a fire, irritating and highly toxic gases may be generated by thermal decomposition or combustion.[17] Hazardous combustion products can include carbon monoxide and carbon dioxide.[12]

-

Protective Equipment for Firefighters: As in any fire, wear a self-contained breathing apparatus (SCBA) with a full facepiece and full protective gear.[17][18]

Accidental Release Measures

Prompt and appropriate action is necessary to mitigate the effects of a spill.

Personal Precautions:

-

Wear appropriate personal protective equipment (PPE).

-

Ensure adequate ventilation.

-

Keep unprotected personnel away.

Environmental Precautions:

Methods for Cleaning Up:

-

For solid spills, carefully sweep or vacuum up the material and place it into a suitable, labeled container for disposal.

-

Absorb liquid spills with an inert material (e.g., sand, vermiculite) and place in a disposal container.[21][22]

-

Neutralize the spill area with a suitable agent like sodium bicarbonate for acidic compounds.[21][22][23][24]

-

Consult local regulations for proper disposal.

Stability and Reactivity

-

Reactivity: No specific data is available for this compound. The structurally similar 4-phenylbutyric acid is not known to have hazardous reactions under normal processing.[19]

-

Chemical Stability: Stable under normal conditions of use and storage.[19]

-

Conditions to Avoid: Incompatible products. For 4-phenylbutyric acid, avoid dust generation and excess heat.[14][19]

-

Incompatible Materials: Strong oxidizing agents.[19]

-

Hazardous Decomposition Products: Thermal decomposition can produce carbon monoxide (CO) and carbon dioxide (CO₂).[19]

Disposal Considerations

-

Dispose of this chemical and its container in accordance with all local, regional, national, and international regulations.

-

Waste must be handled as hazardous waste.

-

Do not allow the product to enter drains or waterways.

Disclaimer: This guide is intended for informational purposes only and is not a substitute for a comprehensive Safety Data Sheet (SDS) or professional safety training. Users should always consult the most current SDS for this compound and adhere to all applicable safety regulations.

References

- 1. oecd.org [oecd.org]

- 2. nucro-technics.com [nucro-technics.com]

- 3. This compound | 1949-41-3 [sigmaaldrich.com]

- 4. oecd.org [oecd.org]

- 5. oecd.org [oecd.org]

- 6. 4-Phenylbutyric acid - Safety Data Sheet [chemicalbook.com]

- 7. CAS 1949-41-3: this compound | CymitQuimica [cymitquimica.com]

- 8. This compound | CymitQuimica [cymitquimica.com]

- 9. keyorganics.net [keyorganics.net]

- 10. 4-Phenylbutyric Acid | C10H12O2 | CID 4775 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. α-Methylbenzenebutyric acid | 1949-41-3 [m.chemicalbook.com]

- 12. fishersci.com [fishersci.com]

- 13. lobachemie.com [lobachemie.com]

- 14. chemos.de [chemos.de]

- 15. oecd.org [oecd.org]

- 16. OECD N°404 : Laboratory skin irritant/corrosive test - Analytice [analytice.com]

- 17. catalog.labcorp.com [catalog.labcorp.com]

- 18. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 19. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 20. In vivo Eye Irritation / Serius Eye Damage Test (OECD 405: 2023). - IVAMI [ivami.com]

- 21. gmpplastic.com [gmpplastic.com]

- 22. acs.org [acs.org]

- 23. How to Neutralize Chemical Spills | Lab Manager [labmanager.com]

- 24. sga.profnit.org.br [sga.profnit.org.br]

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-Methyl-4-phenylbutanoic Acid from Benzyl Precursors

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyl-4-phenylbutanoic acid is a carboxylic acid derivative with a structure that holds potential interest in medicinal chemistry and drug development. Its synthesis from readily available benzyl precursors is a key process for accessing this and related molecules for further investigation. This document provides detailed application notes and experimental protocols for the synthesis of this compound, primarily focusing on the robust and versatile malonic ester synthesis pathway. The protocols are designed to be clear and reproducible for laboratory settings.

Synthetic Pathway Overview

The most common and reliable method for the synthesis of this compound from a benzyl precursor is the malonic ester synthesis. This method involves the sequential alkylation of diethyl malonate, first with a benzyl halide (e.g., benzyl chloride or bromide) and subsequently with a methyl halide (e.g., methyl iodide). The resulting disubstituted malonic ester is then hydrolyzed and decarboxylated to yield the final carboxylic acid product.

An alternative, though less commonly detailed for this specific molecule, involves the use of a Grignard reagent derived from a benzyl halide.

Malonic Ester Synthesis Workflow

Caption: Synthetic workflow for this compound via malonic ester synthesis.

Data Presentation

The following table summarizes the expected yields for each step of the malonic ester synthesis of this compound. These are typical yields and may vary based on specific reaction conditions and scale.

| Step | Reactants | Product | Typical Yield (%) |

| 1. Benzylation of Diethyl Malonate | Diethyl malonate, Benzyl chloride, Sodium ethoxide | Diethyl benzylmalonate | 80-90 |

| 2. Methylation of Diethyl Benzylmalonate | Diethyl benzylmalonate, Methyl iodide, Sodium ethoxide | Diethyl benzyl(methyl)malonate | 75-85 |

| 3. Hydrolysis and Decarboxylation | Diethyl benzyl(methyl)malonate, Strong acid (e.g., H₂SO₄/H₂O) | This compound | 85-95 |

| Overall Yield | 57-72 |

Experimental Protocols

Protocol 1: Synthesis of Diethyl Benzylmalonate

Objective: To synthesize diethyl benzylmalonate via the alkylation of diethyl malonate with benzyl chloride.

Materials:

-

Diethyl malonate

-

Benzyl chloride

-

Sodium metal

-

Absolute ethanol

-

Dry diethyl ether

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

-

Round-bottom flask with reflux condenser and dropping funnel

-

Heating mantle

-

Magnetic stirrer

Procedure:

-